molecular formula C5H8N2O3 B2778625 3-Methyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 1314897-94-3

3-Methyl-2-oxoimidazolidine-4-carboxylic acid

Número de catálogo: B2778625
Número CAS: 1314897-94-3
Peso molecular: 144.13
Clave InChI: ZYYGFIXCFRITFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound with significant relevance in various scientific fields. It is structurally characterized by an imidazolidine ring substituted with a methyl group and a carboxylic acid group. This compound is known for its stability and unique reactivity, making it a valuable subject of study in organic chemistry and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid typically involves the reaction of (S)-2-amino-3-(methylamino)propionic acid with phosgene (COCl₂) in the presence of aqueous sodium bicarbonate (NaHCO₃). The product is then purified through ion exchange and recrystallized from acetonitrile .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification techniques to meet industrial demands.

Análisis De Reacciones Químicas

Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group undergoes activation for nucleophilic substitution, forming amides critical in drug synthesis.

Key Reactions:

  • Coupling with CDI (1,1'-Carbonyldiimidazole):
    Activation with CDI generates an imidazolide intermediate, which reacts with amines to form amides. This method avoids racemization, preserving stereochemical integrity .

    Example:
    Reaction with (2S)-2-amino-4-phenylbutyric acid ester under CDI activation yields 2-oxoimidazolidine-4-carboxamide derivatives with (S,S,S) configuration .

    Conditions:

    • Solvent: THF or ethyl acetate

    • Base: Potassium t-butoxide

    • Temperature: −50°C to room temperature

Table 1: Amide Formation Yields

Amine PartnerProductYield (%)Reference
(2S)-2-amino-4-phenylbutyric acid ester(S,S,S)-2-oxoimidazolidine-4-carboxamide70–85
[Bis(4-chlorophenyl)methyl]amineN-substituted carboxamide70

Condensation Reactions for Peptide Mimetics

The compound participates in peptide bond formation through its carboxylic acid group, facilitated by coupling agents.

Reaction Mechanism:

  • Activation: Carboxylic acid reacts with DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) to form an active ester.

  • Nucleophilic Attack: Amines or amino acid esters attack the activated carbonyl, forming stable peptide bonds .

Example Synthesis:
Condensation with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate in ethyl acetate yields angiotensin-converting enzyme (ACE) inhibitors .

Key Data:

  • Optical Purity: >98% enantiomeric excess (HPLC)

  • Reaction Time: 15–30 minutes

Deprotection and Functional Group Interconversion

The methyl group on the imidazolidine nitrogen influences reactivity and can be modified under controlled conditions.

Hydrolysis of Methyl Group:

  • Acid-Catalyzed Hydrolysis:
    Treatment with HCl in dichloromethane removes methyl protection, yielding imidazolidine intermediates for further functionalization .

    Conditions:

    • Solvent: Methylene dichloride

    • Reagent: HCl gas

    • Temperature: 15–20°C

Table 2: Deprotection Efficiency

SubstrateProductPurity (%)Reference
t-Butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate4(S)-2-oxoimidazolidine-4-carboxylic acid98.4

Ring-Opening and Cyclization Reactions

The imidazolidine ring undergoes ring-opening under basic or nucleophilic conditions, enabling access to linear intermediates.

Alkaline Ring-Opening:

  • Reagent: Aqueous NaHCO₃ or K₂CO₃

  • Outcome: Cleavage of the imidazolidine ring generates β-amino acid derivatives .

Example:
Reaction with phosgene in toluene/water opens the ring, forming linear intermediates that recrystallize in acetonitrile .

Yield: 70%

Stereoselective Modifications

The (S)-configuration at C4 is retained during reactions due to optimized stereochemical control.

Key Findings:

  • Inversion Avoidance: Use of non-racemizing reagents (e.g., CDI) preserves the (S)-configuration during amide formation .

  • Catalytic Hydrogenation: Palladium on carbon selectively reduces protecting groups without altering stereochemistry.

Solubility and Stability Considerations

  • Solubility: Poor in non-polar solvents (e.g., hexane); soluble in polar aprotic solvents (THF, DMF) .

  • Stability: Stable under anhydrous conditions but hydrolyzes in acidic/basic aqueous media .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antihypertensive Properties

Research indicates that derivatives of 2-oxoimidazolidine compounds exhibit potent antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE). A notable study revealed that specific configurations of these compounds, particularly those with an (S, S, S) configuration, demonstrated enhanced ACE inhibitory activity. This suggests that 3-Methyl-2-oxoimidazolidine-4-carboxylic acid and its derivatives could be developed as effective antihypertensive agents .

1.2 Anticancer Activity

Recent investigations have highlighted the anticancer potential of imidazolidine derivatives. For instance, compounds related to this compound have been studied for their ability to inhibit various tyrosine kinases involved in cancer proliferation. In vitro studies have shown that these compounds can reduce cell proliferation and induce apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy .

Case Study:
A study evaluated a series of thiazolidinone derivatives, which are structurally similar to this compound, for their anticancer properties. The most potent compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, demonstrating significant promise for further development .

Synthetic Applications

2.1 Synthesis of Chiral Compounds

The synthesis of this compound plays a crucial role in producing optically active intermediates used in pharmaceuticals. The compound can be synthesized through various methods that ensure high stereoselectivity and yield. For example, reactions involving specific chiral precursors have been optimized to produce the desired (S) configuration efficiently .

Table 1: Synthetic Routes for this compound

MethodYield (%)StereoselectivityReference
Reaction with (S)-amino acids85High
Condensation with carboxylic acids90Moderate
Use of reactive esters95High

Neuropharmacological Applications

3.1 Neurotoxicity Studies

While primarily explored for its therapeutic potential, this compound has also been implicated in neurotoxic studies. Compounds derived from branched-chain amino acids can lead to the accumulation of neurotoxic metabolites such as 3-methyl-2-oxovaleric acid, which is associated with metabolic disorders like maple syrup urine disease (MSUD). Understanding these pathways is crucial for developing therapeutic strategies targeting neurological conditions .

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. The compound’s structure allows it to form hydrogen bonds and interact with active sites of enzymes, thereby altering their function .

Comparación Con Compuestos Similares

Uniqueness: 3-Methyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its importance .

Actividad Biológica

3-Methyl-2-oxoimidazolidine-4-carboxylic acid (also known as this compound or its structural analogs) is a compound of significant interest in biochemical and medicinal research. Its biological activity is primarily linked to its structural similarity to (S)-pyroglutamic acid, suggesting potential roles in various physiological processes, including peptide hormone regulation and enzyme interactions.

Overview of the Compound

This compound is recognized as a structural analog of (S)-pyroglutamic acid, which is a naturally occurring amino acid involved in several biological functions. The compound's chemical structure allows it to participate in biochemical pathways that are crucial for metabolic processes.

Target and Mode of Action

The compound may interact with similar biochemical pathways as (S)-pyroglutamic acid, particularly in the regulation of peptide hormones such as thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) . This interaction could influence hormonal signaling and metabolic regulation.

Pharmacokinetics

This compound serves as a precursor and metabolite of angiotensin-converting enzyme (ACE) inhibitors, such as imidapril, which are used in the treatment of hypertension . This pharmacological connection underscores the compound's relevance in cardiovascular health.

Biological Activity and Applications

The biological activity of this compound extends across several domains:

**1. Chemistry :

  • It acts as a precursor in the synthesis of complex organic molecules, facilitating various chemical reactions essential for drug development.

**2. Biology :

  • The compound is utilized in studying enzyme mechanisms and protein interactions, contributing to our understanding of metabolic pathways.

**3. Medicine :

  • Its role as a structural analog of naturally occurring amino acids positions it as a candidate for therapeutic applications, particularly concerning hypertension management through ACE inhibition .

**4. Industry :

  • The stability and reactivity of this compound make it suitable for pharmaceutical and agrochemical developments, enhancing its utility in various sectors .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Study Focus Findings Reference
Enzyme InteractionDemonstrated involvement in enzyme mechanisms related to peptide hormone regulation.
Pharmacological RoleIdentified as a precursor to ACE inhibitors, suggesting potential therapeutic applications.
Structural StudiesX-ray crystallography revealed insights into molecular interactions and stability.

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

  • Hypertension Management :
    • A study investigated the efficacy of ACE inhibitors derived from this compound in reducing blood pressure among patients with hypertension. Results indicated significant improvements in systolic and diastolic pressures compared to control groups.
  • Metabolic Disorders :
    • Research focused on the metabolic pathways involving this compound revealed its potential role in conditions like maple syrup urine disease (MSUD), where branched-chain amino acids accumulate due to enzymatic deficiencies .

Propiedades

IUPAC Name

3-methyl-2-oxoimidazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-7-3(4(8)9)2-6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYGFIXCFRITFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314897-94-3
Record name 3-methyl-2-oxoimidazolidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-methyl 1-(phenylmethyl)2-oxo-1,5-imidazolidinedicarboxylate (5 g, 18 mmol) (prepared as described in step (i) of Example 1, starting from (4S)-2-oxo-3-{[(phenylmethyl)oxy]carbonyl}-4-imidazolidinecarboxylic acid) in dimethylformamide (27 ml) was added dropwise to a suspension of sodium hydride (60% in oil, 0.72 g, 18 mmol) in dimethylformamide (45 ml) at 0° C. under an argon atmosphere. The cooling bath was removed and the mixture stirred under argon for 1 hr then treated with methyl iodide (5.6 ml). The mixture was stirred at 22° C. for a further 18 hrs and then reduced in vacuo to give a residue which was partitioned between ethyl acetate (250 ml) and brine (75 ml). The organic layer was separated, using a hydrophobic frit, and then reduced in vacuo to give an orange oil. The oil was purified flash-silica gel column chromatography, eluting with 30% ethyl acetate in hexanes (3 column volumes) and then with a 30-70% gradient of ethyl acetate in hexanes (10 column volumes), to give 4-methyl 1-(phenylmethyl)3-methyl-2-oxo-1,4-imidazolidinedicarboxylate (3.65 g) as a colourless oil. (ii) 4-Methyl 1-(phenylmethyl)3-methyl-2-oxo-1,4-imidazolidinedicarboxylate (3.65 g, 12.5 mmol) was dissolved in methanol (300 ml) and hydrogenated in the presence of 10% palladium on carbon (0.5 g). The mixture was stirred for 18 hrs at 22° C., then filtered and reduced in vacuo to give methyl 3-methyl-2-oxo-4-imidazolidinecarboxylate (1.90 g) as a white solid which was used in the next step without further purification. (iii) Methyl 3-methyl-2-oxo-4-imidazolidinecarboxylate (0.150 g, 0.948 mmol) was dissolved in a 3:2 mixture of tetrahydrofuran and water respectively (2.5 ml) and cooled to 0° C. The mixture was then treated with lithium hydroxide (0.068 g, 2.84 mmol) and stirred with ice/water cooling for a further 5 hrs. The mixture was acidified to pH1 by addition of 2N hydrochloric acid (3 ml) and the resulting mixture was then reduced in vacuo to give 3-methyl-2-oxo-4-imidazolidinecarboxylic acid as a white solid (0.260 g) which was used without any further purification.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.068 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 1,1-dimethylethyl 3-methyl-2-oxo-4-imidazolidinecarboxylate (801 mg, 4 mmol) (prepared as described in step (iii) of Example 13, starting from (4S)-2-oxo-3-{[(phenylmethyl)oxy]carbonyl}-4-imidazolidinecarboxylic acid) in TFA/DCM (trifluoroacetic acid/dichloromethane) (1:2, 9 ml) was stirred at room temperature for 6 hours. The solution was evaporated, the residue was co-evaporated with toluene and dried to give crude 3-methyl-2-oxo-4-imidazolidinecarboxylic acid (assume ˜4 mmol) which was used in the next step. LC/MS [M+H]+=145.
Name
1,1-dimethylethyl 3-methyl-2-oxo-4-imidazolidinecarboxylate
Quantity
801 mg
Type
reactant
Reaction Step One
Name
TFA DCM
Quantity
9 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.